2,6-Dimethylheptane
Overview
Description
2,6-Dimethylheptane is a hydrocarbon with the molecular formula C9H20. It is an isomer of nonane and is characterized by the presence of two methyl groups attached to the sixth carbon atom in the heptane chain. This compound is a colorless liquid with a boiling point of approximately 135.2°C and a density of 0.70891 g/ml at 20°C .
Scientific Research Applications
2,6-Dimethylheptane has several applications in scientific research:
Biology: It serves as a model compound in studies of hydrocarbon metabolism and biodegradation.
Medicine: Research into its potential as a solvent or carrier in pharmaceutical formulations is ongoing.
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Dimethylheptane can be synthesized through the Grignard reaction. In this method, isobutyl magnesium bromide is coupled with ethyl formate to produce 2,6-dimethylheptanol-4, which is then dehydrated to form this compound . The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent moisture from interfering with the Grignard reagent.
Industrial Production Methods: Industrial production of this compound often involves the isolation of this compound from petroleum. It is separated and purified through fractional distillation, leveraging its unique boiling point .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dimethylheptane primarily undergoes oxidation reactions. At low temperatures, it can be oxidized to form various products, including alcohols, aldehydes, and ketones .
Common Reagents and Conditions: Oxidation of this compound typically involves the use of oxidizing agents such as potassium permanganate or chromic acid under controlled temperature conditions .
Major Products: The major products formed from the oxidation of this compound include 2,6-dimethylheptanol, 2,6-dimethylheptanal, and 2,6-dimethylheptanone .
Mechanism of Action
The mechanism of action of 2,6-dimethylheptane in its role as a fuel additive involves modifying the ignition characteristics of the fuel. By improving the octane rating, it reduces knocking and enhances overall combustion efficiency . In chemical synthesis, it acts as a reactant or intermediate, participating in various reactions to form desired products .
Comparison with Similar Compounds
- 2,2-Dimethylheptane
- 3,3-Dimethylheptane
- 2,4-Dimethylheptane
Comparison: 2,6-Dimethylheptane is unique among its isomers due to the position of its methyl groups, which significantly influences its boiling point, density, and reactivity. For instance, 2,2-dimethylheptane has a different boiling point and density due to the different spatial arrangement of its methyl groups .
Properties
IUPAC Name |
2,6-dimethylheptane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20/c1-8(2)6-5-7-9(3)4/h8-9H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPCCVWUMVGXGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70147931 | |
Record name | 2,6-Dimethylheptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70147931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [ChemSampCo MSDS] | |
Record name | 2,6-Dimethylheptane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/14546 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1072-05-5 | |
Record name | 2,6-Dimethylheptane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072055 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Dimethylheptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70147931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-DIMETHYLHEPTANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M57QXT22WE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.